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Compound of Interest

Compound Name: Fmoc-orn(Z)-OH

Cat. No.: B557397 Get Quote

CAS Number: 138775-07-2

This technical guide provides an in-depth overview of Nα-Fmoc-Nδ-Z-L-ornithine, a crucial

amino acid derivative for researchers, scientists, and professionals in drug development. It

covers the compound's chemical properties, primary applications, and a detailed experimental

protocol for its use in solid-phase peptide synthesis.

Chemical and Physical Properties
Nα-Fmoc-Nδ-Z-L-ornithine, also known as Fmoc-L-Orn(Z)-OH, is a synthetic amino acid

derivative widely used in peptide chemistry.[1] The α-amino group is protected by a base-labile

fluorenylmethoxycarbonyl (Fmoc) group, while the δ-amino group of the ornithine side chain is

protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is fundamental

to its application in the stepwise synthesis of peptides.
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Property Value Reference

CAS Number 138775-07-2 [1]

Synonyms Fmoc-L-Orn(Z)-OH [1]

Molecular Formula C₂₈H₂₈N₂O₆ [1]

Molecular Weight 488.1 g/mol [1]

Purity ≥ 98% (HPLC) [1]

Appearance White to off-white powder [1]

MDL Number MFCD00190893 [1]

PubChem ID 72742757 [1]

Storage Conditions 0-8°C [1]

Key Applications
The unique structural features of Nα-Fmoc-Nδ-Z-L-ornithine make it a versatile tool in several

areas of biochemical and pharmaceutical research.

Peptide Synthesis: This compound is a fundamental building block in solid-phase peptide

synthesis (SPPS).[1][2] The Fmoc group allows for iterative deprotection and coupling of

amino acids to a growing peptide chain anchored to a solid support.[3] Its use enhances the

efficiency and yield of the desired peptide products.[2]

Drug Development: In the pharmaceutical industry, it plays a significant role in the creation of

peptide-based therapeutics.[1][2] Bioactive peptides synthesized using this derivative can be

developed into drug candidates for a variety of diseases, including cancer and metabolic

disorders.[2] The ability to incorporate ornithine into peptide sequences allows for further

modification and optimization of a drug's pharmacological properties.

Bioconjugation: The compound is utilized in bioconjugation techniques to link peptides to

other molecules, such as proteins, labels, or drug delivery systems.[4] This is critical for

creating targeted therapies that can deliver a therapeutic agent to a specific site within the

body, thereby improving efficacy and reducing side effects.
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Experimental Protocol: Fmoc Solid-Phase Peptide
Synthesis (SPPS)
The following is a generalized protocol for the incorporation of Nα-Fmoc-Nδ-Z-L-ornithine into a

peptide sequence using manual or automated Fmoc-SPPS.

1. Resin Selection and Preparation:

Choose a suitable resin based on the desired C-terminus of the final peptide (e.g., Wang

resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[3]

Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or N,N-

dimethylformamide (DMF), for 30-60 minutes to allow for increased exposure of the reactive

sites.[3]

2. First Amino Acid Coupling (if applicable):

If starting a new synthesis, couple the first Fmoc-protected amino acid to the resin according

to the resin manufacturer's protocol.

3. Fmoc Deprotection:

Treat the resin-bound peptide with a 20-50% solution of piperidine in DMF for 5-20 minutes

to remove the Fmoc protecting group from the N-terminus.

Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-adduct.

4. Amino Acid Coupling (Incorporation of Nα-Fmoc-Nδ-Z-L-ornithine):

Activation: Dissolve Nα-Fmoc-Nδ-Z-L-ornithine (3-5 equivalents relative to the resin loading)

in DMF. Add a suitable activator (coupling reagent) such as HBTU, HATU, or DIC (3-5

equivalents) and an amine base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents).[3]

Allow the mixture to pre-activate for a few minutes.

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
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Agitate the reaction vessel for 1-2 hours at room temperature to ensure the coupling reaction

goes to completion.[3]

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and

byproducts.

5. Repeat Synthesis Cycle:

Repeat steps 3 (Fmoc Deprotection) and 4 (Amino Acid Coupling) for each subsequent

amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 3).

Wash the peptide-resin with DCM and dry it under vacuum.

Treat the dried resin with a cleavage cocktail to simultaneously cleave the peptide from the

resin and remove the side-chain protecting groups (including the Z-group from the ornithine

side chain). A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and

scavengers like triisopropylsilane (TIS) to prevent side reactions.[5]

The specific composition of the cocktail and the cleavage time (typically 2-4 hours) depend

on the peptide sequence and the protecting groups used.

7. Peptide Precipitation and Purification:

Filter the resin and precipitate the cleaved peptide from the TFA solution by adding cold

diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

Dry the crude peptide and purify it using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Confirm the identity and purity of the final peptide using mass spectrometry and analytical

HPLC.
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Visualizations
The following diagram illustrates the cyclical workflow of Fmoc solid-phase peptide synthesis.
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Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b557397#cas-number-for-n-fmoc-n-z-l-ornithine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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